molecular formula C10H15ClN2O B1479669 3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2091688-50-3

3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B1479669
CAS No.: 2091688-50-3
M. Wt: 214.69 g/mol
InChI Key: QXXTWTAWWWEIRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A synthetic method involving 3-methylpyridine as a raw material has been described for a similar compound .


Chemical Reactions Analysis

Pyrazoles, the class of compounds to which this molecule belongs, are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use in such syntheses .

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

The synthesis of pyrazole derivatives, including 3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole, has been extensively explored due to their wide range of biological activities. Pyrazole derivatives exhibit a pharmacophore's role in many biologically active compounds, making them a significant template for combinatorial and medicinal chemistry. They are extensively utilized as synthons in organic synthesis and have shown widespread biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The recent success of pyrazole COX-2 inhibitors has further highlighted these heterocycles' importance in medicinal chemistry. The synthesis involves steps like condensation followed by cyclization or multicomponent reactions (MCR), achieved under various conditions, including microwave irradiation, providing valuable information for designing more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Catalytic Applications and Green Chemistry

The development of new strategies for the synthesis of valuable heterocyclic compounds, such as tetrahydrobenzo[b]pyrans, using organocatalysts, has gained particular interest among organic chemists and pharmacologists. These efforts aim at the construction of heterocycles through environmentally friendly methods, utilizing green solvents and developing less toxic reagents. Organocatalytic approaches for synthesizing tetrahydrobenzo[b]pyrans underscore the principles of green chemistry, highlighting the importance of these compounds in synthetic organic chemistry and their potential applications in drug discovery (Kiyani, 2018).

Hybrid Catalysts in Synthesis

Hybrid catalysts have shown significant potential in synthesizing complex molecules, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, which are crucial for the pharmaceutical and medicinal industries. These scaffolds' broad applicability and bioavailability make them an attractive target for synthesis using various hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. The application of these catalysts in a one-pot multicomponent reaction illustrates the evolving field of catalysis and its role in developing new therapeutic molecules (Parmar, Vala, & Patel, 2023).

Future Directions

The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness. This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies . The multicomponent synthesis of heterocyclic compounds holds a prominent position due to its efficiency and versatility . Therefore, future research could focus on the green synthesis of such compounds, including “3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole”.

Biochemical Analysis

Biochemical Properties

3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity . This interaction highlights the potential of this compound as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway . It also affects the expression of genes involved in cell cycle regulation, such as p21 and p27, leading to cell cycle arrest . Additionally, this compound has been reported to alter cellular metabolism by inhibiting glycolysis and promoting oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of target enzymes, such as CDK2, and inhibits their activity . This inhibition leads to the disruption of cell cycle progression and induction of apoptosis. The compound also modulates gene expression by interacting with transcription factors and altering their binding to DNA . Furthermore, this compound has been shown to inhibit the activity of succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle, thereby affecting cellular energy production .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis . Additionally, the compound’s effects on cellular function remain consistent over extended periods, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a specific dosage range required to achieve optimal therapeutic outcomes without causing severe side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, the compound inhibits succinate dehydrogenase, affecting the tricarboxylic acid cycle and reducing cellular energy production . Additionally, it has been shown to modulate the activity of enzymes involved in glycolysis and oxidative phosphorylation, thereby altering metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It interacts with binding proteins that facilitate its localization and accumulation in specific tissues . Studies have shown that the compound preferentially accumulates in tumor tissues, enhancing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the mitochondria, where it exerts its effects on cellular metabolism . It has been shown to interact with mitochondrial proteins and alter their function, leading to changes in energy production and induction of apoptosis . Additionally, the compound’s localization to the nucleus has been reported, where it modulates gene expression by interacting with transcription factors .

Properties

IUPAC Name

3-(chloromethyl)-2-propan-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O/c1-7(2)13-10(5-11)8-6-14-4-3-9(8)12-13/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXTWTAWWWEIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C2COCCC2=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

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